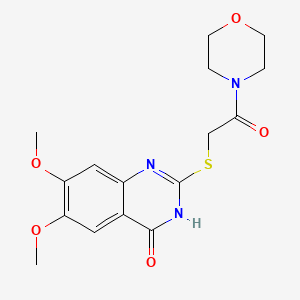

2-Ethoxy-3,5-difluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Ethoxy-3,5-difluorobenzenesulfonamide, also known as 2-E-3,5-DFBS, is an organosulfonamide compound used in a variety of scientific research applications. It is a versatile and highly reactive compound that can be used to synthesize a variety of other compounds.

Scientific Research Applications

Photosensitive Protecting Groups

- Application : The utilization of photosensitive protecting groups, including those similar in structure to sulfonamide derivatives, demonstrates significant promise in synthetic chemistry. These groups are being explored for their potential in creating more efficient synthetic pathways and have applications in the development of novel pharmaceuticals and chemicals. (Amit, Zehavi, & Patchornik, 1974)

Synthesis of Cyclic Compounds

- Application : Research on the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide shows their potential in pharmaceuticals. The development of multifunctional agents through these compounds highlights their importance in organic synthesis and drug discovery. (Kaneda, 2020)

Environmental and Material Applications

- Application : Studies on surfactants, including sulfonate and sulfonamide derivatives, focus on their environmental safety, biodegradability, and application in cleaning products. These findings support the development of more sustainable and less toxic surfactants for industrial and personal care products. (Cowan-Ellsberry et al., 2014)

Advanced Materials Development

- Application : Investigations into conducting polymers and their applications in organic electronic devices have included the study of sulfonamide derivatives for improving electrical conductivity. These materials have potential use in light-emitting diodes, solar cells, and transistors. (Shi et al., 2015)

Mechanism of Action

Target of Action

The primary target of 2-Ethoxy-3,5-difluorobenzenesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known to interact with its target, carbonic anhydrase 2

properties

IUPAC Name |

2-ethoxy-3,5-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO3S/c1-2-14-8-6(10)3-5(9)4-7(8)15(11,12)13/h3-4H,2H2,1H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMMOLKFVJPAFNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1S(=O)(=O)N)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2532718.png)

![3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one hydrochloride](/img/structure/B2532725.png)

![3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2532726.png)

![6-oxo-1-phenyl-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2532727.png)

![2-(4-fluorophenyl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2532734.png)